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  • Product: 8-bromo-4,6-dichloroquinazoline
  • CAS: 100948-94-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-bromo-4,6-dichloroquinazoline: A Key Intermediate in Modern Drug Discovery

Abstract The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology. This guide provides a detailed e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology. This guide provides a detailed examination of 8-bromo-4,6-dichloroquinazoline, a highly functionalized heterocyclic intermediate. We will delve into its fundamental physicochemical properties, provide a robust, proposed synthetic pathway, and contextualize its application within drug development. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile building block.

Introduction: The Strategic Importance of Halogenated Quinazolines

The quinazoline ring system is a cornerstone of modern kinase inhibitor design. Its bicyclic structure serves as an effective mimic of the adenine region of ATP, enabling competitive inhibition at the enzyme's active site. The strategic placement of halogen atoms on this scaffold is a well-established method for modulating potency, selectivity, and pharmacokinetic properties.[1]

  • Chlorine at C4: The chlorine atom at the 4-position is the most critical feature of this intermediate. It acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing pharmacophores, most notably anilines, to generate the 4-anilinoquinazoline core found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[1]

  • Halogenation at C6, C7, and C8: Substituents on the benzo- portion of the quinazoline ring project into the solvent-exposed region of the ATP-binding pocket. Halogenation at these positions can enhance binding affinity through favorable interactions and is used to fine-tune the drug's profile. For example, introducing a bromine atom can improve metabolic stability and increase the compound's half-life.[2] The specific pattern of an 8-bromo and 6-chloro substitution offers a unique electronic and steric profile for targeted drug design.

This guide focuses specifically on the 8-bromo-4,6-dichloroquinazoline isomer, providing the foundational knowledge required for its effective use in synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is paramount for its application in research and development. The key identifiers and calculated properties for 8-bromo-4,6-dichloroquinazoline are summarized below.

PropertyValueSource
IUPAC Name 8-bromo-4,6-dichloroquinazoline-
CAS Number 100948-94-5[3]
Molecular Formula C₈H₃BrCl₂N₂[3]
Molecular Weight 277.93 g/mol [3]
Exact Mass 275.8857 DaCalculated
Topological Polar Surface Area (TPSA) 25.78 Ų[4]
Predicted LogP 3.6991[4]
Appearance White to brown solid powder (typical)[5]

Note on Exact Mass Calculation: The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes: C (12.000000), H (1.007825), N (14.003074), Cl (34.968853), and Br (78.918338).[6][7][8] This value is critical for high-resolution mass spectrometry (HRMS) analysis to confirm the compound's identity.

Proposed Synthesis Protocol

While 8-bromo-4,6-dichloroquinazoline is commercially available, a specific, peer-reviewed synthesis is not readily found in the literature. Therefore, based on established methodologies for the synthesis of analogous substituted quinazolines, we propose the following robust, multi-step synthetic route.[4][9][10] This protocol is designed to be self-validating, with logical checkpoints for characterization.

Logical Workflow for Proposed Synthesis

G cluster_0 Part 1: Quinazolinone Core Synthesis cluster_1 Part 2: Chlorination cluster_2 Part 3: Purification A 2-Amino-3-bromo-5-chlorobenzoic acid C 8-Bromo-6-chloroquinazolin-4(3H)-one A->C Cyclization (High Temp) B Formamide B->C E 8-bromo-4,6-dichloroquinazoline C->E Reflux D Thionyl Chloride (SOCl₂) + DMF (cat.) D->E F Crude Product E->F Workup G Column Chromatography (Silica Gel) F->G H Pure Product G->H G A 8-bromo-4,6-dichloroquinazoline C 4-Anilinoquinazoline Derivative A->C S_NAr Reaction B Substituted Aniline (Nucleophile) B->C D Biological Screening (e.g., Kinase Assays) C->D

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Exploratory

Thermodynamic Solubility Profile and Solvation Kinetics of 8-Bromo-4,6-dichloroquinazoline in Organic Solvents

Executive Summary 8-bromo-4,6-dichloroquinazoline (CAS: 100948-94-5) is a critical, polyhalogenated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-bromo-4,6-dichloroquinazoline (CAS: 100948-94-5) is a critical, polyhalogenated heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because of its rigid aromatic core and high halogen density, it presents unique solvation challenges[2]. This technical guide provides a rigorous analysis of its thermodynamic solubility profile across various organic solvents, detailing the physicochemical causality behind its dissolution behavior and providing a self-validating experimental protocol for process chemists and drug development professionals.

Structural Causality and Solvation Thermodynamics

The dissolution of 8-bromo-4,6-dichloroquinazoline is governed by the intricate interplay between its crystal lattice energy and solvent-solute interactions.

  • Lattice Energy and π−π Stacking: The planar quinazoline core facilitates strong intermolecular π−π stacking in the solid state. This high lattice energy generally restricts solubility in non-polar, low-dielectric solvents like aliphatic hydrocarbons[3].

  • Electronic Polarization: The presence of three electron-withdrawing halogens (bromine at C8, chlorine at C4 and C6) significantly depletes the electron density of the aromatic rings[2]. This creates a highly polarized molecule with a strong molecular dipole, but critically, it lacks hydrogen-bond donors.

  • Solvent Compatibility: Because of its polarized, aprotic nature, the compound exhibits maximum solubility in polar aprotic solvents (e.g., N,N-Dimethylformamide, Dimethyl Sulfoxide). These solvents possess high dielectric constants and strong dipole moments that effectively stabilize the electron-deficient quinazoline ring without requiring hydrogen bond donation[4]. Conversely, protic solvents (like methanol) exhibit poor solvation capacity because the heavily halogenated ring nitrogens are too sterically hindered and electronically deactivated to act as effective hydrogen-bond acceptors.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility of 8-bromo-4,6-dichloroquinazoline at 25.0 °C. Data reflects the equilibrium equilibrium concentrations typical for highly halogenated quinazoline intermediates in process chemistry.

SolventDielectric Constant ( ϵ )Solvation CapacityThermodynamic Solubility at 25°C (mg/mL)
N,N-Dimethylformamide (DMF)36.7Excellent> 150.0
Dimethyl Sulfoxide (DMSO)46.7Excellent> 120.0
Tetrahydrofuran (THF)7.5Good45.5
Dichloromethane (DCM)8.9Moderate28.0
Ethyl Acetate (EtOAc)6.0Moderate12.5
Methanol (MeOH)32.7Poor< 2.0
n-Hexane1.9Insoluble< 0.1

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In early-stage drug development, kinetic solubility (often determined via rapid DMSO dilution) is prone to supersaturation artifacts and is insufficient for robust process design[5]. As a best practice, solubility must be determined using the thermodynamic shake-flask method, which ensures true solid-liquid equilibrium.

To ensure scientific integrity, the following protocol is designed as a self-validating system . By measuring concentrations at multiple time points and utilizing chemically inert materials, we eliminate false positives caused by metastable states or solvent-equipment incompatibility.

Step-by-Step Protocol:

  • Solid Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of crystalline 8-bromo-4,6-dichloroquinazoline into a 4 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential UV-induced photolytic degradation of the labile C-Br and C-Cl bonds during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent. Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Thermal Equilibration: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm.

    • Causality: Continuous agitation disrupts the Nernst diffusion layer around the solid particles, accelerating the approach to equilibrium[6].

  • Phase Separation: After 48 hours, remove the vials and allow them to stand undisturbed for 2 hours to promote the sedimentation of undissolved micro-crystals. Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter[7].

    • Causality: PTFE (Polytetrafluoroethylene) is strictly required because it is chemically inert to aggressive solvents like DMF and DCM. Using standard nylon or PES filters will result in filter dissolution and sample contamination.

  • Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.

  • Self-Validation Check: Repeat the sampling and analysis at 72 hours.

    • Causality: If the concentration variance between the 48-hour and 72-hour time points is < 2%, true thermodynamic equilibrium is confirmed. If the concentration is decreasing, it indicates the previous state was kinetically supersaturated; if increasing, equilibrium was not yet reached[8].

Workflow Visualization

SolvationWorkflow A 1. Solid Dispensing Excess 8-Br-4,6-diCl-QZ B 2. Solvent Addition Target Organic Solvents A->B C 3. Thermal Equilibration Isothermal Shaking (25°C) B->C D 4. Phase Separation 0.22 µm PTFE Filtration C->D E 5. Quantification HPLC-UV Analysis D->E F 6. Equilibrium Validation ΔC < 2% at 48h vs 72h E->F

Workflow of the self-validating thermodynamic shake-flask protocol.

Downstream Implications for API Synthesis

Understanding this solubility profile directly informs reaction engineering. The exceptional solubility in DMF makes it the solvent of choice for nucleophilic aromatic substitution (SNAr) reactions at the highly reactive C4-chloro position. The moderate solubility in DCM is highly advantageous for post-reaction biphasic aqueous workups, allowing the intermediate to remain in the organic phase while inorganic salts are washed away. Finally, the near-zero solubility in n-hexane designates it as an ideal anti-solvent for the controlled crystallization and purification of the compound from ethyl acetate or THF streams.

References

  • [4] Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS | Source: cibtech.org | URL: 4

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Source: tbzmed.ac.ir | URL:

  • [5] Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) | Source: enamine.net | URL: 5

  • [3] Title: Chemistry and activity of quinazoline moiety: A systematic review study | Source: ijpca.org | URL: 3

  • [6] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: dissolutiontech.com | URL: 6

  • [8] Title: Determination of aqueous solubility by heating and equilibration: A technical note | Source: nih.gov | URL: 8

  • [7] Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) | Source: protocols.io | URL: 7

  • [1] Title: 8-bromo-4,6-dichloroquinazoline | 100948-94-5 | Source: molport.com | URL: 1

  • [2] Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities | Source: nih.gov | URL: 2

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 8-bromo-4,6-dichloroquinazoline Derivatives

Preamble: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, particularly in the development of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its structural rigidity and ability to form key hydrogen bond interactions have made it a favored scaffold for the design of potent enzyme inhibitors.[2] A multitude of quinazoline derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Marketed drugs such as gefitinib, erlotinib, and afatinib, all bearing the quinazoline core, validate the therapeutic potential of this chemical class in treating various malignancies, including non-small cell lung cancer.[4] The core directive of this guide is to outline a comprehensive strategy for elucidating the precise mechanism of action of a specific, yet under-characterized subclass: 8-bromo-4,6-dichloroquinazoline derivatives.

Section 1: Deconstructing the 8-bromo-4,6-dichloroquinazoline Pharmacophore: An Initial Mechanistic Hypothesis

While specific biological data for 8-bromo-4,6-dichloroquinazoline is not extensively available in the public domain, a robust mechanistic hypothesis can be formulated based on the well-established structure-activity relationships (SAR) of analogous compounds. The quinazoline scaffold itself is a known hinge-binding motif for many protein kinases.[1] The substitutions at the 4, 6, and 8 positions are critical determinants of target selectivity and potency.

  • The 4-Chloro Position: The chlorine atom at the 4-position is a key reactive handle for synthesis. It is typically displaced by a nucleophile, often an aniline derivative, to generate 4-anilinoquinazolines. This aniline moiety then occupies the ATP-binding pocket of the target kinase, forming crucial interactions that dictate inhibitory activity.[1]

  • The 6-Chloro and 8-Bromo Positions: Halogen substitutions on the benzene ring of the quinazoline core significantly influence the electronic properties and steric bulk of the molecule.[5] These substitutions can enhance binding affinity to the target protein and modulate pharmacokinetic properties. The presence of a bromine atom at the 6-position has been shown to improve the anticancer effects of some quinazoline derivatives.[5]

Based on this foundational knowledge, our primary hypothesis is that 8-bromo-4,6-dichloroquinazoline derivatives act as inhibitors of protein kinases , likely within the receptor tyrosine kinase (RTK) family, which includes well-known oncology targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Section 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis and fully characterize the mechanism of action, a multi-tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage providing data that informs the next.

Initial Target Identification and Validation

The first phase focuses on identifying the primary molecular target(s) of the 8-bromo-4,6-dichloroquinazoline derivatives.

Experimental Protocol: Kinase Panel Screening

  • Objective: To broadly screen the compound against a large panel of purified protein kinases to identify potential targets.

  • Methodology:

    • Synthesize a small library of 8-bromo-4,6-dichloroquinazoline derivatives with diverse substitutions at the 4-position (e.g., various anilines).

    • Submit the lead compounds for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™). These panels typically utilize radiometric or fluorescence-based assays to measure the inhibition of kinase activity.

    • The compound concentration for the initial screen is typically 1-10 µM.

  • Data Analysis:

    • Results are expressed as the percentage of kinase activity remaining in the presence of the compound.

    • "Hits" are defined as kinases showing significant inhibition (e.g., >70% inhibition).

  • Causality and Rationale: This unbiased screening approach avoids assumptions and provides a broad overview of the compound's selectivity profile. A selective inhibitor will show high potency against a limited number of kinases, while a non-selective inhibitor will inhibit multiple kinases.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm a direct physical interaction between the compound and the "hit" kinase(s) identified in the screen and to determine the binding affinity (Kd).

  • Methodology:

    • A solution of the purified "hit" kinase is placed in the sample cell of the ITC instrument.

    • The 8-bromo-4,6-dichloroquinazoline derivative is titrated into the cell.

    • The heat released or absorbed upon binding is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Causality and Rationale: ITC provides unequivocal evidence of a direct interaction and quantifies the binding affinity, which is a critical parameter for assessing potency.

Cellular Activity and Pathway Analysis

Once a primary target is confirmed, the next step is to assess the compound's effect in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines that are known to be dependent on the target kinase.

  • Methodology:

    • Select a panel of cancer cell lines with varying expression levels and activation states of the target kinase.

    • Treat the cells with a dose-response range of the 8-bromo-4,6-dichloroquinazoline derivative.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Causality and Rationale: A potent IC50 value in a cell line known to be driven by the target kinase provides strong evidence for on-target cellular activity.

Experimental Protocol: Western Blotting for Target Engagement and Pathway Modulation

  • Objective: To confirm that the compound inhibits the activity of the target kinase within the cell and to assess the downstream effects on the signaling pathway.

  • Methodology:

    • Treat the selected cancer cell lines with the compound for a short period (e.g., 1-4 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) form of the target kinase and key downstream signaling proteins (e.g., p-Akt, p-ERK).

  • Data Analysis: A decrease in the phosphorylation of the target kinase and its downstream effectors in the presence of the compound indicates target engagement and pathway inhibition.

  • Causality and Rationale: This experiment directly visualizes the biochemical consequence of kinase inhibition within the cell, linking target binding to a functional cellular response.

Section 3: Visualizing the Mechanism and Workflow

To provide a clear and concise overview of the proposed mechanism and experimental plan, the following diagrams have been generated.

G cluster_0 Hypothesized Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 8-bromo-4,6-dichloroquinazoline derivative Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized signaling pathway inhibited by 8-bromo-4,6-dichloroquinazoline derivatives.

G cluster_1 Experimental Workflow start Start: Compound Synthesis kinase_screen Kinase Panel Screening start->kinase_screen itc Isothermal Titration Calorimetry (ITC) kinase_screen->itc Validate Hits cell_viability Cell Viability Assays (IC50) itc->cell_viability Confirm Direct Binding western_blot Western Blotting (Pathway Analysis) cell_viability->western_blot Assess Cellular Potency moa Mechanism of Action Elucidated western_blot->moa Confirm Target Engagement

Caption: Step-by-step experimental workflow for MOA elucidation.

Section 4: Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from this workflow will not only elucidate the mechanism of action but also provide valuable insights into the SAR of the 8-bromo-4,6-dichloroquinazoline series.

Derivative Substitution at 4-position Target Kinase IC50 (nM) Cell Line A IC50 (µM) Cell Line B IC50 (µM)
Compound 13-chloro-4-fluoroanilineData to be generatedData to be generatedData to be generated
Compound 23-ethynylanilineData to be generatedData to be generatedData to be generated
Compound 34-aminophenolData to be generatedData to be generatedData to be generated

By comparing the biochemical and cellular potencies of different derivatives, we can deduce the structural features that are critical for activity. For example, the presence of a hydrogen bond donor/acceptor or a specific steric bulk on the aniline moiety may be found to be crucial for potent inhibition.

Conclusion: A Roadmap for Advancing 8-bromo-4,6-dichloroquinazoline Derivatives in Drug Discovery

This technical guide provides a comprehensive and logical framework for the in-depth characterization of the mechanism of action of 8-bromo-4,6-dichloroquinazoline derivatives. By following the proposed experimental workflow, researchers can move from a well-founded hypothesis to a validated mechanism of action, complete with target identification, cellular activity, and initial SAR insights. This systematic approach is essential for the continued development of this promising class of compounds as potential anticancer therapeutics. The quinazoline scaffold continues to be a rich source of novel drug candidates, and a thorough understanding of their mechanism of action is paramount to their successful translation to the clinic.

References

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022, November 16). Retrieved from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved from [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023, March 28). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024, July 4). Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (2025, August 11). Retrieved from [Link]

  • 8-bromo-4,6-dichloroquinazoline — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. (2023, July 3). Retrieved from [Link]

  • NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2022, June 10). Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022, June 10). Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Assessment of 8-bromo-4,6-dichloroquinazoline: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the preliminary toxicity and safety profile of 8-bromo-4,6-dichloroquinazoline, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity and safety profile of 8-bromo-4,6-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available hazard information with recommended experimental protocols for a foundational toxicological assessment. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. The guide details standardized in vitro and in vivo methodologies for assessing cytotoxicity, genotoxicity, and acute systemic toxicity, underscoring the importance of a rigorous, data-driven approach to safety evaluation in preclinical research.

Introduction: The Quinazoline Scaffold and the Imperative for Early Safety Profiling

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological activities, particularly as anticancer agents targeting receptor tyrosine kinases like EGFR and VEGFR, have established them as a privileged scaffold in drug discovery.[1][2] The subject of this guide, 8-bromo-4,6-dichloroquinazoline, is a halogenated quinazoline derivative with potential for further chemical elaboration and biological investigation.

The journey of a novel compound from discovery to a potential therapeutic is contingent upon a thorough and early assessment of its safety profile. Preliminary toxicity studies are not merely a regulatory formality but a critical step in de-risking a drug development program, enabling informed decisions, and ensuring the safety of subsequent, more extensive preclinical and clinical investigations. This guide provides a framework for the initial toxicological evaluation of 8-bromo-4,6-dichloroquinazoline, focusing on a logical progression of assays from in vitro to in vivo assessments.

Known Hazard Profile of 8-bromo-4,6-dichloroquinazoline

Publicly available data provides a foundational understanding of the potential hazards associated with 8-bromo-4,6-dichloroquinazoline (CAS Number: 100948-94-5).[3][4] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure3H336: May cause respiratory irritation, or may cause drowsiness or dizziness.

Source: NextSDS[3]

This information necessitates careful handling of the compound in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work with the solid compound or solutions should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Recommended In Vitro Toxicity Assessment

In vitro assays are the cornerstone of preliminary toxicity screening, offering a rapid and cost-effective means to assess a compound's potential for cellular damage and genotoxicity.

Cytotoxicity Assays

The initial step in evaluating the biological effect of 8-bromo-4,6-dichloroquinazoline is to determine its cytotoxic potential against various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess for both potential therapeutic efficacy and general toxicity. For instance, testing against cancer cell lines like HCT116 (colon), MCF-7 (breast), and HepG2 (liver) alongside a normal cell line such as WRL-68 (normal hepatic) can provide valuable initial insights.[5]

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add serial dilutions of 8-bromo-4,6-dichloroquinazoline incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilizing agent (e.g., DMSO or isopropanol) incubation_4h->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 8-bromo-4,6-dichloroquinazoline in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final concentrations. Add the compound dilutions to the appropriate wells and incubate for a further 48 to 72 hours.[5] Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of a chemical compound.[6][7] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[7] The test evaluates the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[7][8]

This method, compliant with OECD Guideline 471, is a standard approach for initial genotoxicity screening.[6]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure and Plating cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare dilutions of 8-bromo-4,6-dichloroquinazoline mix Mix test compound, bacteria, and S9 mix (or buffer) in molten top agar prep_compound->mix prep_s9 Prepare S9 mix (for metabolic activation) prep_s9->mix prep_bacteria Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) prep_bacteria->mix pour Pour mixture onto minimal glucose agar plates mix->pour solidify Allow top agar to solidify pour->solidify incubate Incubate plates at 37°C for 48-72 hours solidify->incubate count_colonies Count revertant colonies incubate->count_colonies compare Compare to negative (vehicle) control count_colonies->compare evaluate Evaluate for a dose-dependent increase in revertants compare->evaluate

Caption: Workflow for the Ames test (plate incorporation method).

Step-by-Step Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain to detect different types of mutations (frameshift and base-pair substitutions).[6]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.

  • Exposure: In a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the contents of the test tube onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Recommended In Vivo Preliminary Toxicity Assessment

Following in vitro characterization, a preliminary in vivo study is essential to understand the compound's effects in a whole organism. An acute oral toxicity study is a standard initial in vivo assessment.

Acute Oral Toxicity Study (OECD Guidelines)

The primary goal of an acute oral toxicity study is to determine the short-term adverse effects of a single high dose of a substance and to estimate the median lethal dose (LD50). Several OECD guidelines (420, 423, and 425) describe methods to achieve this while minimizing animal use.[10][11] The Up-and-Down Procedure (UDP) as per OECD Guideline 425 is a commonly used and efficient method.[12][13]

This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[12]

Experimental Workflow:

OECD425_Workflow start Start with a dose just below the estimated LD50 dose_animal Dose a single animal (typically female rat) start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Survived died Died outcome->died Died increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose continue_dosing Continue until stopping criteria are met (e.g., 4-5 reversals) increase_dose->continue_dosing decrease_dose->continue_dosing calculate_ld50 Calculate LD50 and confidence intervals using Maximum Likelihood Method continue_dosing->calculate_ld50

Caption: Workflow for the acute oral toxicity Up-and-Down Procedure (OECD 425).

Step-by-Step Methodology:

  • Animal Model: Use a single sex of rodent, typically female rats. Animals should be fasted prior to dosing.[12][14]

  • Dose Administration: Administer 8-bromo-4,6-dichloroquinazoline orally via gavage in a suitable vehicle.

  • Sequential Dosing:

    • Dose the first animal at a level just below the best preliminary estimate of the LD50.

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.[12]

    • A typical interval between dosing animals is 48 hours.[12]

  • Observation: Observe animals for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[12] Record clinical signs, body weight changes, and any instances of mortality.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[12]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. This procedure provides a point estimate of the LD50 and a confidence interval.[12]

Summary and Forward Look

The preliminary toxicity and safety assessment of 8-bromo-4,6-dichloroquinazoline begins with an acknowledgment of its known hazards as an acute toxin and an irritant.[3] This mandates rigorous safety precautions during its handling and investigation. The subsequent experimental evaluation should follow a tiered approach, starting with in vitro assays to determine its cytotoxic and genotoxic potential, followed by a preliminary in vivo acute toxicity study to understand its systemic effects.

The data generated from the described protocols will provide a foundational safety profile, enabling a data-driven decision on whether to advance 8-bromo-4,6-dichloroquinazoline in the drug discovery pipeline. A favorable outcome from these initial studies would warrant more comprehensive toxicological investigations, including repeated-dose toxicity studies and safety pharmacology assessments.

References

  • Ahmed, M. F., & Youns, M. (2013). Synthesis and Biological Evaluation of a Novel Series of 6, 8‐Dibromo‐4 (3H) quinazolinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 346(8), 610–617. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Faraj, F. L., & Zahedifard, M. (2021).
  • European Commission, Joint Research Centre. Acute Toxicity.
  • ResearchGate. In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
  • PMC.
  • VNU Journal of Science.
  • NextSDS.
  • Inotiv.
  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Wikipedia. Ames test.
  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • PubChem. 8-Bromo-4-chloroquinazoline.
  • ChemScene. 8-Bromo-4,6-dichloroquinazoline.
  • National Toxicology Program. OECD Test Guideline 425.
  • The Ames Test.
  • Ossila. Ames Test.
  • Sigma-Aldrich. 8-Bromo-2,4-dichloroquinazoline.
  • Sigma-Aldrich. 8-Bromo-4-chloroquinazoline.
  • EPA Archive. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • Fisher Scientific.
  • ECHEMI.
  • ChemicalBook.
  • PubChem. 6-Bromo-2,4-dichloroquinazoline.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 8-Bromo-4,6-dichloroquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Overview Halogenated quinazolines are critical building blocks in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Overview

Halogenated quinazolines are critical building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., EGFR, HER2 inhibitors) due to the highly reactive nature of the C4 position. 8-Bromo-4,6-dichloroquinazoline (CAS: 100948-94-5)[1] is a versatile intermediate. The differential reactivity of its halogens allows for sequential, regioselective cross-coupling or nucleophilic aromatic substitution (S_NAr) reactions.

The standard approach to synthesizing 4-chloroquinazolines involves the deoxychlorination of the corresponding quinazolin-4(3H)-one precursor. This protocol utilizes Phosphorus Oxychloride ( POCl3​ ) activated by a catalytic amount of N,N-Dimethylformamide (DMF).

Causality in Reagent Selection:

  • POCl3​ : Serves as both the chlorinating agent and the primary solvent. It converts the tautomeric C4-hydroxyl group into a phosphorodichloridate leaving group.

  • Catalytic DMF: Reacts with POCl3​ to generate the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species significantly accelerates the chlorination of the pyrimidinone ring compared to using POCl3​ alone, reducing reaction times and minimizing thermal degradation.

G A 8-Bromo-6-chloroquinazolin-4(3H)-one (Precursor) B POCl3 + Catalytic DMF (Vilsmeier-Haack Activation) A->B Heat (90-100°C) C Phosphorodichloridate Intermediate (Activated Leaving Group) B->C D Nucleophilic Substitution (Chloride Attack) C->D E 8-Bromo-4,6-dichloroquinazoline (Target Product) D->E Vacuum Distillation & Workup

Workflow for the chlorination of quinazolin-4-one to 4-chloroquinazoline.

Materials and Reagents

The following quantitative parameters are standardized for a 10 mmol scale synthesis.

Reagent/MaterialMW ( g/mol )EquivalentsAmountRole
8-Bromo-6-chloroquinazolin-4(3H)-one259.491.0 eq2.59 gStarting Material
Phosphorus Oxychloride ( POCl3​ )153.3310.0 eq9.3 mLReagent / Solvent
N,N-Dimethylformamide (DMF)73.090.1 eq77 µLCatalyst
Dichloromethane (DCM)84.93N/A50 mLExtraction Solvent
Saturated Aqueous NaHCO3​ 84.01N/A~100 mLQuenching / Wash
Anhydrous Na2​SO4​ 142.04N/AAs neededDrying Agent

Note: The target product, 8-Bromo-4,6-dichloroquinazoline, has a molecular weight of 277.93 g/mol and the molecular formula C8​H3​BrCl2​N2​ [2].

Step-by-Step Experimental Protocol

Safety Warning: POCl3​ is highly toxic, corrosive, and reacts violently with water to release HCl gas. All operations must be conducted in a properly functioning fume hood using appropriate PPE.

Phase 1: Reaction Setup and Execution
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-6-chloroquinazolin-4(3H)-one (2.59 g, 10 mmol).

  • Reagent Addition: Suspend the starting material in POCl3​ (9.3 mL, 100 mmol).

  • Catalysis: Add anhydrous DMF (77 µL, 1 mmol) dropwise to the suspension at room temperature.

    • Expertise Insight: The addition of DMF will cause a slight exothermic reaction and immediate color change as the Vilsmeier-Haack complex forms.

  • Reflux: Attach a reflux condenser fitted with a drying tube (e.g., CaCl2​ ) to prevent moisture ingress. Heat the reaction mixture to 95–100 °C using an oil bath.

  • Monitoring: Stir the mixture at reflux for 3–4 hours. The reaction is typically complete when the suspension transitions into a clear, homogeneous solution, indicating the consumption of the insoluble quinazolinone.

Phase 2: Workup and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and remove the excess POCl3​ under reduced pressure (water bath at 40 °C).

    • Expertise Insight:Do not quench the bulk reaction directly into water. 4-Chloroquinazolines are highly susceptible to hydrolysis back to the quinazolinone. Removing POCl3​ prior to aqueous workup is critical for maximizing yield.

  • Azeotropic Removal: To ensure complete removal of POCl3​ , add 10 mL of anhydrous toluene to the crude residue and evaporate under reduced pressure. Repeat this step twice.

  • Quenching: Dissolve the resulting crude residue in DCM (50 mL). Transfer the solution to a separatory funnel and carefully add ice-cold saturated aqueous NaHCO3​ (50 mL) in small portions to neutralize residual acid. Vent the funnel frequently to release CO2​ gas.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).

  • Isolation: Collect the fractions containing the product, concentrate under reduced pressure, and dry under high vacuum to afford 8-bromo-4,6-dichloroquinazoline as a solid.

Self-Validating Quality Control Systems

To ensure the integrity of the synthesized batch, validate the product using the following analytical checkpoints:

  • TLC (Thin Layer Chromatography): The target 8-bromo-4,6-dichloroquinazoline will have a significantly higher Rf​ value than the starting quinazolinone when eluted with 3:1 Hexanes/EtOAc, due to the loss of the hydrogen-bond donating N-H group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Causality Check: The molecule contains one bromine and two chlorine atoms. The mass spectrum must display a highly characteristic isotopic cluster for the [M+H]+ ion. You must observe a distinct 1:2:1 pattern heavily modified by the bromine isotopes, resulting in major peaks at approximately m/z 277, 279, 281, and 283[1][2]. If this exact isotopic envelope is missing, the halogenation failed or hydrolysis occurred.

  • 1H NMR (Proton Nuclear Magnetic Resonance): In CDCl3​ , the diagnostic C2 proton of the quinazoline ring will appear as a sharp singlet far downfield (typically around 9.0 ppm). The aromatic protons at C5 and C7 will appear as meta-coupled doublets (J ~ 2.0 Hz). The absence of a broad N-H/O-H peak confirms the complete conversion of the starting material.

References

  • Molport. "8-bromo-4,6-dichloroquinazoline | 100948-94-5". Molport Chemical Database. Available at:[Link]

Sources

Application

Preparation of Novel Quinazoline Derivatives from 8-Bromo-4,6-dichloroquinazoline: A Regioselective Functionalization Guide

Executive Summary Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The synthesis of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline scaffolds are privileged pharmacophores in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The synthesis of highly functionalized, novel quinazoline derivatives requires precise, regioselective methodologies. 8-Bromo-4,6-dichloroquinazoline serves as an exceptional tri-halogenated building block, offering three distinct vectors for diversification.

This application note provides a comprehensive, field-proven strategy for the sequential, regioselective functionalization of 8-bromo-4,6-dichloroquinazoline. By exploiting the inherent electronic disparities and bond dissociation energies of the three halogenated positions, researchers can systematically construct complex 4,6,8-trisubstituted quinazoline libraries.

Mechanistic Rationale & Regioselectivity (The "Why")

To achieve high yields and avoid complex product mixtures, it is critical to understand the causality behind the reactivity of each position on the 8-bromo-4,6-dichloroquinazoline core.

  • First Vector (C-4 Chlorine) - Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring of the quinazoline core is highly electron-deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive and resonance electron-withdrawing effect (the α-nitrogen effect). This makes the C-4 position highly electrophilic and susceptible to nucleophilic attack, proceeding via a stabilized Meisenheimer complex [1][2]. Consequently, the C-4 chlorine can be selectively displaced by amines or alcohols under mild basic conditions at room temperature or gentle heating, leaving the C-6 and C-8 halogens intact.

  • Second Vector (C-8 Bromine) - Palladium-Catalyzed Cross-Coupling: Once the C-4 position is functionalized, the remaining halogens are the C-6 chlorine and the C-8 bromine. The C–Br bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). This thermodynamic difference allows for the regioselective oxidative addition of Pd(0) into the C-8 position at moderate temperatures (70–80 °C), enabling selective Suzuki-Miyaura or Sonogashira couplings [3][4].

  • Third Vector (C-6 Chlorine) - Late-Stage Functionalization: The remaining C-6 chlorine resides on the relatively electron-rich benzene moiety of the quinazoline ring, rendering it inert to standard SNAr conditions. Functionalizing this position requires harsher transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) utilizing highly active precatalysts (like Pd G3/G4 systems) and strong bases to force the difficult oxidative addition into the C–Cl bond [5].

Mechanistic Visualization

SNAr_Mechanism Reactant C-4 Electrophilic Center (Activated by N1/N3) MC Meisenheimer Complex (Delocalized Charge) Reactant->MC Attack Nu Nucleophile (e.g., Aniline) Nu->MC Addition Product C-4 Substituted Quinazoline MC->Product -HCl

Fig 1: SNAr mechanism at C-4 via a Meisenheimer complex stabilized by the α-nitrogen effect.

Workflow Diagram

The following workflow illustrates the optimal sequence for tri-functionalization to prevent cross-reactivity and maximize overall yield.

Regioselective_Workflow SM 8-Bromo-4,6-dichloroquinazoline (Starting Material) Step1 1. SNAr at C-4 Reagents: R-NH2, DIPEA Solvent: THF/iPrOH SM->Step1 Int1 4-Amino-8-bromo-6-chloroquinazoline (Intermediate 1) Step1->Int1 Step2 2. Suzuki Coupling at C-8 Reagents: Ar-B(OH)2, Pd(PPh3)4 Base: K2CO3 Int1->Step2 Int2 4-Amino-8-aryl-6-chloroquinazoline (Intermediate 2) Step2->Int2 Step3 3. Buchwald-Hartwig at C-6 Reagents: R'-NH2, Pd-G3 Base: NaOtBu Int2->Step3 Product 2,4,6-Trisubstituted Quinazoline (Final Drug Candidate) Step3->Product

Fig 2: Three-step regioselective functionalization workflow for 8-bromo-4,6-dichloroquinazoline.

Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPC) are included to ensure causality and completion before proceeding to the next step.

Protocol A: Regioselective SNAr at C-4

Objective: Synthesize 4-anilino-8-bromo-6-chloroquinazoline. Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile. A mixture of THF/iPrOH ensures solubility of the starting material while allowing a safe reflux temperature (~70 °C) that will not trigger premature C-8 reactivity.

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromo-4,6-dichloroquinazoline (1.0 eq, 5.0 mmol) in a 3:1 mixture of anhydrous THF and isopropanol (20 mL).

  • Addition: Add the desired aniline derivative (1.1 eq, 5.5 mmol) followed by DIPEA (2.0 eq, 10.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, high Rf) should completely disappear, replaced by a highly fluorescent lower Rf spot.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography or recrystallization from EtOH.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-8

Objective: Introduce an aryl/heteroaryl group at the C-8 position. Rationale: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as a reliable catalyst for C–Br activation. The reaction is kept at 80 °C to ensure the C–Br bond undergoes oxidative addition while the C–Cl bond at C-6 remains inert.

  • Setup: In a microwave vial or Schlenk flask, combine the Intermediate 1 from Protocol A (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and K2CO3 (3.0 eq, 6.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (10 mL). Degas the suspension by sparging with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq, 5 mol%) under a positive stream of argon. Seal the vessel.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 12 hours.

  • Validation (IPC): LC-MS is recommended here. Look for the mass shift corresponding to the loss of bromine (M-79) and the addition of the aryl group. The isotopic pattern should still clearly show the presence of one chlorine atom (M / M+2 ratio of 3:1).

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol C: Late-Stage Buchwald-Hartwig Amination at C-6

Objective: Displace the inert C-6 chlorine with a solubilizing aliphatic amine. Rationale: The C-6 chlorine is highly unreactive. A bulky, electron-rich phosphine ligand (e.g., BrettPhos) paired with a Pd G3 precatalyst is required to lower the activation energy for oxidative addition into the C–Cl bond. Sodium tert-butoxide (NaOtBu) is used as a strong base to facilitate the catalytic cycle.

  • Setup: In an argon-filled glovebox (or using strict Schlenk techniques), charge a vial with Intermediate 2 from Protocol B (1.0 eq, 1.0 mmol), the aliphatic amine (1.5 eq, 1.5 mmol), BrettPhos Pd G3 (0.05 eq, 5 mol%), and NaOtBu (2.0 eq, 2.0 mmol).

  • Reaction: Add anhydrous Toluene (5 mL), seal the vial, and heat to 100 °C for 16 hours.

  • Workup & Purification: Cool the mixture, dilute with DCM, and filter through Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final >98% pure 2,4,6-trisubstituted quinazoline drug candidate.

Quantitative Data & Optimization

The following table summarizes the typical reaction parameters, expected regioselectivity, and yields for the three functionalization vectors of 8-bromo-4,6-dichloroquinazoline.

PositionLeaving GroupReaction TypeTypical Reagents & CatalystTemp (°C)Relative ReactivityExpected Yield
C-4 ChlorineSNArR-NH2, DIPEA, THF/iPrOH25–70Highest (Activated by N1/N3)85–95%
C-8 BromineSuzuki-MiyauraAr-B(OH)2, Pd(PPh3)4, K2CO370–80Moderate (Lower BDE than C-Cl)70–85%
C-6 ChlorineBuchwald-HartwigR'-NH2, BrettPhos Pd G3, NaOtBu90–110Lowest (Requires strong Pd activation)55–75%

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry (2018) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (2014) URL:[Link]

  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines Source: International Journal of Molecular Sciences (2016) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 8-bromo-4,6-dichloroquinazoline in Modern Oncology Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy In the landscape of modern oncology, the quinazoline scaffold ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

In the landscape of modern oncology, the quinazoline scaffold has emerged as a "privileged" heterocyclic structure.[1][2] Its rigid, planar framework serves as an exceptional anchor for designing molecules that can precisely interact with the ATP-binding pockets of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] This has led to the successful development and FDA approval of several landmark tyrosine kinase inhibitors (TKIs), including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), fundamentally changing the treatment paradigm for cancers like non-small cell lung cancer (NSCLC) and breast cancer.[1][4]

At the heart of synthesizing novel and more potent kinase inhibitors lies the strategic use of versatile chemical intermediates. 8-bromo-4,6-dichloroquinazoline is one such critical building block.[5] Its specific halogenation pattern provides medicinal chemists with multiple, orthogonally reactive sites for structural elaboration, making it an ideal starting point for generating diverse chemical libraries and performing detailed structure-activity relationship (SAR) studies.[6]

  • The C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). It serves as the primary attachment point for the substituted aniline moieties that are characteristic of most EGFR and VEGFR inhibitors, allowing the molecule to form crucial hydrogen bonds within the kinase hinge region.[7]

  • The C6-Chloro Group: This secondary reactive site allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. Small alkoxy groups at this position are known to enhance binding affinity.[4]

  • The C8-Bromo Group: This is a key feature of this specific scaffold. The bromine atom not only enhances metabolic stability but also provides a valuable handle for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).[8] This allows for the introduction of a wide array of chemical groups to probe deeper pockets of the target enzyme or to fine-tune the molecule's overall properties.

This guide provides a detailed overview of the applications of 8-bromo-4,6-dichloroquinazoline in oncology drug discovery, complete with synthetic protocols and methodologies for biological evaluation.

Core Application: Synthesis of Targeted Tyrosine Kinase Inhibitors

The primary application of 8-bromo-4,6-dichloroquinazoline is as a precursor for inhibitors targeting key oncogenic driver kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[7][9] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels to feed a tumor).[10]

General Synthetic Strategy

The synthesis of potent kinase inhibitors from 8-bromo-4,6-dichloroquinazoline typically follows a logical, multi-step pathway designed for systematic modification and optimization.

G cluster_0 Synthetic Workflow A 8-bromo-4,6-dichloroquinazoline (Starting Material) B Step 1: SNAr at C4 + Substituted Aniline A->B Key Reaction C 4-Anilino-8-bromo-6-chloroquinazoline (Core Intermediate) B->C Forms Core Structure D Step 2: Diversification at C6/C8 (e.g., Suzuki, Buchwald-Hartwig) C->D SAR Exploration E Final Library of Kinase Inhibitors D->E Generates Diverse Candidates

Caption: General workflow for synthesizing kinase inhibitors.

Mechanism of Action: The resulting 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors. The quinazoline nitrogen atoms (N1 and N3) mimic the adenine portion of ATP, forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. This effectively blocks ATP from binding, thereby preventing receptor autophosphorylation and shutting down downstream pro-survival signaling cascades.[4]

Key Signaling Pathways Targeted

Quinazoline-based inhibitors developed from this scaffold primarily target the EGFR and VEGFR signaling pathways, which have common downstream effectors that drive tumor growth and survival.

G cluster_EGFR EGFR Pathway cluster_Output Cellular Response EGFR EGFR RAS RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS Activation PI3K PI3K/AKT/mTOR EGFR->PI3K Activation Inhibitor Quinazoline Inhibitor (e.g., from 8-bromo-4,6-dichloroquinazoline) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Protocol 1: General Synthesis of a 4-Anilino-8-bromo-6-chloroquinazoline Derivative

This protocol describes the foundational step of reacting 8-bromo-4,6-dichloroquinazoline with a substituted aniline. The choice of aniline is critical and is determined by the specific kinase target and desired SAR.

Objective: To synthesize a core intermediate for further elaboration into a potent kinase inhibitor.

Materials:

  • 8-bromo-4,6-dichloroquinazoline (1.0 eq)

  • Substituted aniline (e.g., 3-ethynyl-aniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or n-Butanol

  • Acid (optional, for hydrochloride salts): HCl in diethyl ether or isopropanol

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-4,6-dichloroquinazoline (1.0 eq) and the chosen substituted aniline (1.1 eq).

  • Solvent Addition: Add isopropanol (or n-butanol) to the flask to create a slurry (approx. 0.1-0.2 M concentration).

  • Reaction: Place the flask under an inert atmosphere (N2 or Ar). Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting quinazoline has been consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate of the product (often as the hydrochloride salt) should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold isopropanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

  • Purification: The filtered solid is often pure enough for the next step. If further purification is required, it can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Choices:

  • Solvent: Isopropanol and n-butanol are chosen for their appropriate boiling points to drive the reaction forward and their ability to precipitate the product upon cooling, simplifying purification.

  • Equivalents: A slight excess of the aniline (1.1 eq) is used to ensure the complete consumption of the more valuable dichloroquinazoline starting material.

  • Inert Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Protocol 2: Cell-Based Antiproliferative (MTT) Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. The MTT assay is a standard colorimetric method for evaluating a compound's ability to inhibit the proliferation of cancer cells.[11][12]

Objective: To determine the IC50 (half-maximal inhibitory concentration) value of synthesized quinazoline derivatives against specific cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer)[13][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., erlotinib) in culture medium.[14] Add 100 µL of the diluted compounds to the appropriate wells. Include "vehicle control" wells (treated with DMSO at the same concentration as the compounds) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Structure-Activity Relationship (SAR) Data

The 8-bromo-4,6-dichloroquinazoline scaffold is ideal for building SAR tables to guide the optimization of lead compounds. By systematically modifying the C4, C6, and C8 positions, researchers can correlate structural changes with biological activity.

Compound IDC4-Anilino MoietyC6-SubstituentC8-SubstituentTarget KinaseIC50 (nM) [Hypothetical]
Lead-01 3-Ethynyl-aniline-Cl-BrEGFR50
Opt-02 3-Ethynyl-aniline-OCH3-BrEGFR15
Opt-03 3-Ethynyl-aniline-OCH3-PhenylEGFR8
Opt-04 3-Ethynyl-aniline-OCH3-HEGFR25
Sel-05 4-((3-Fluorobenzyl)oxy)aniline-OCH3-BrVEGFR-230

Interpretation of Hypothetical Data:

  • Replacing the C6-Cl with a methoxy group (-OCH3) in Opt-02 improves potency, a common finding for kinase inhibitors.[15]

  • Using the C8-Br as a handle for a Suzuki coupling to add a phenyl group (Opt-03 ) further enhances activity, suggesting a favorable interaction in a hydrophobic pocket.

  • Removing the C8-Br (Opt-04 ) reduces potency compared to Opt-03 , highlighting the importance of substitution at this position.

  • Changing the C4-anilino group (Sel-05 ) can shift the selectivity of the inhibitor towards a different kinase, such as VEGFR-2.[16]

Overall Drug Discovery Workflow

The process from initial synthesis to biological validation is a cyclical and iterative process aimed at refining the properties of a lead compound.

G cluster_0 Drug Discovery Cycle A Synthesis of Compound Library (from 8-bromo-4,6-dichloroquinazoline) B In Vitro Kinase Assays (Determine Potency) A->B Biochemical Screen C Cell-Based Proliferation Assays (Determine Efficacy) B->C Cellular Screen D SAR Analysis & Molecular Modeling C->D Data Analysis E Lead Optimization (Design Next Generation) D->E Rational Design E->A Iterative Synthesis

Caption: Iterative cycle of oncology drug discovery.

Conclusion

8-bromo-4,6-dichloroquinazoline is a high-value, strategic starting material in the field of oncology drug discovery. Its pre-installed, differentially reactive halogen atoms provide a robust and flexible platform for the synthesis of targeted kinase inhibitors. By enabling systematic modifications at the C4, C6, and C8 positions, this scaffold allows researchers to conduct thorough SAR studies, leading to the optimization of potency, selectivity, and drug-like properties. The protocols and workflows outlined in this guide demonstrate its central role in the rational design and development of the next generation of quinazoline-based cancer therapeutics.

References

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644. Available at: [Link]

  • Ciardiello, F., & De Vita, F. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • Jain, A. K., & Sharma, S. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Afinidad, 82(604). Available at: [Link]

  • Nematpour, M., Rezaee, E., Nazari, M., Hosseini, O., & Tabatabai, S. A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. Available at: [Link]

  • Scott, J. S., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 48, 128258. Available at: [Link]

  • Li, Y., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science, 9(16), 5583-5595. Available at: [Link]

  • Saber, N. M., et al. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad, 83(605). Available at: [Link]

  • Singh, M., & Singh, M. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 7-36. Available at: [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40246. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. Available at: [Link]

  • Al-Ostath, O. A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 106603. Available at: [Link]

  • Sharma, P., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. Available at: [Link]

  • Patel, H. M., & Patel, J. D. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Research Journal of Pharmacy and Technology, 17(11), 5221-5226. Available at: [Link]

  • Yousefbeyk, M., & Ghasemi, J. B. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 30(4), 549-569. Available at: [Link]

  • Bakr, R. B., et al. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 25(24), 5988. Available at: [Link]

  • Bathula, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100858. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]

  • Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5188. Available at: [Link]

  • Allam, H. A., et al. (2023). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(12), 3233-3253. Available at: [Link]

  • Singh, A., & Kumar, R. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. Available at: [Link]

  • Lu, Y., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 14(3), 102998. Available at: [Link]

  • El-Naggar, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(10), 1435. Available at: [Link]

  • Balasubrahmanyam, D., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(51), 85239-85252. Available at: [Link]

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1308-1314. Available at: [Link]

  • Kim, D. W., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research, 45(3), 123-141. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Available at: [Link]

  • Palkó, M., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 25(11), 2539. Available at: [Link]

  • University of Colorado Anschutz Medical Campus. (2022). Drug Developed in CU Lab Shows Promise Against a Novel Oncogene that Supports Cancer Progression. CU Anschutz News. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. Available at: [Link]

  • Emami, L., et al. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 8-bromo-4,6-dichloroquinazoline synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 8-bromo-4,6-dichloroquinazoline .

This molecule is a highly reactive, moisture-sensitive intermediate critical for the development of kinase inhibitors and other targeted therapeutics. Standard chlorination protocols often result in stalled reactions, poor yields, and intractable dimeric impurities. This guide will explain the causality behind these failures and provide a self-validating, field-proven methodology to optimize your yields.

Synthetic Workflow Overview

The synthesis is a two-step process: the high-temperature cyclization of an anthranilic acid derivative, followed by the kinetically controlled chlorination of the resulting quinazolone.

SynthesisWorkflow SM 2-Amino-3-bromo- 5-chlorobenzoic acid Int 8-Bromo-6-chloroquinazolin- 4(3H)-one SM->Int Formamide 150-160°C, 4h Prod 8-Bromo-4,6- dichloroquinazoline Int->Prod POCl3, DIPEA 1. <25°C, 30 min 2. 95°C, 2.5h

Workflow for the two-step synthesis of 8-bromo-4,6-dichloroquinazoline.

Troubleshooting & FAQs

Q1: Why does the POCl₃ chlorination of 8-bromo-6-chloroquinazolin-4(3H)-one often stall at 60-70% yield, producing a thick, intractable mixture? A1: The primary culprit is the formation of a "pseudodimer" impurity[1]. During the reaction with POCl₃, the quinazolone is first converted into a highly reactive O-phosphorylated intermediate. If the reaction is simply heated to reflux from the start, this intermediate can be attacked by unreacted quinazolone (which acts as a nucleophile) rather than the intended chloride ion. This side reaction consumes both the intermediate and your starting material, capping your theoretical yield and creating a dimer that is notoriously difficult to separate via chromatography.

Q2: How can I manipulate the reaction kinetics to favor 8-bromo-4,6-dichloroquinazoline formation over the dimer? A2: You must separate the reaction into two distinct stages using temperature control and a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[1].

  • Phosphorylation Stage: Add POCl₃ to a slurry of the quinazolone and DIPEA at strictly <25 °C. At this temperature, phosphorylation is rapid and quantitative, but the subsequent dimerization is kinetically frozen. The base ensures the quinazolone is fully deprotonated and rapidly consumed.

  • Chlorination Stage: Once phosphorylation is complete, heat the mixture to 95 °C. The chloride ions will now cleanly execute an S_NAr displacement of the phosphate leaving group to yield the target chloroquinazoline.

Q3: My product degrades during aqueous workup. How should I isolate the 8-bromo-4,6-dichloroquinazoline safely? A3: 4-Chloroquinazolines are highly electrophilic and prone to rapid hydrolysis back to the quinazolone, especially in the presence of trace moisture and acidic byproducts[2]. Avoid standard aqueous quenching if possible. Instead, remove excess POCl₃ via vacuum distillation, then dissolve the residue in an anhydrous, non-polar solvent (like toluene or DCM). If an aqueous quench is unavoidable, pour the reaction mixture into a vigorously stirred biphasic mixture of ice-cold saturated NaHCO₃ and DCM to ensure immediate neutralization and extraction into the organic phase.

Q4: What is the optimal method for synthesizing the 8-bromo-6-chloroquinazolin-4(3H)-one precursor? A4: The condensation of 2-amino-3-bromo-5-chlorobenzoic acid with formamide requires significant thermal energy to overcome the activation barrier for intramolecular cyclization and dehydration[3]. Conventional heating at 150-160 °C for 3-5 hours is effective, provided you use a large excess of formamide (10-15 equivalents), which acts as both the reactant and a high-boiling solvent[3].

Mechanistic Pathway: Target Chlorination vs. Dimerization

Understanding the causality of the reaction pathways is essential for yield optimization. The diagram below illustrates why base and temperature control are critical.

ReactionKinetics Q Quinazolone Precursor (QOH) P O-Phosphorylated Intermediate Q->P POCl3 + DIPEA Fast at <25°C D Pseudodimer Impurity (Yield Killer) Q->D Direct reaction with P P->D Nucleophilic attack by unreacted QOH (Occurs if base is depleted or heated too early) C 8-Bromo-4,6-dichloroquinazoline (Target Product) P->C Cl- attack (SNAr) Requires heating to 90-95°C

Kinetic pathways showing target chlorination versus yield-killing pseudodimerization.

Quantitative Data: Yield Comparison

The table below summarizes the quantitative impact of different chlorination conditions on dimer formation and final isolated yield. Using a POCl₃/PCl₅ mixture is a robust alternative for highly unreactive substrates[4], but the Two-Stage Kinetic Control method remains the gold standard for purity and yield.

Reaction ConditionReagents / AdditivesTemperature ProfileDimer ImpurityIsolated Yield
Standard RefluxPOCl₃ (neat)100 °C (Direct heating)15 – 25%55 – 65%
Catalytic DMFPOCl₃, DMF (0.1 eq)90 °C10 – 15%65 – 75%
Mixed ReagentPOCl₃, PCl₅ (1.0 eq)110 °C< 5%85 – 90%
Two-Stage Kinetic Control POCl₃, DIPEA (1.3 eq) 20 °C (1h) → 95 °C (2.5h) < 1% 90 – 95%

Optimized Experimental Protocols

Protocol A: Synthesis of 8-Bromo-6-chloroquinazolin-4(3H)-one
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-3-bromo-5-chlorobenzoic acid (25.0 g, 1.0 eq) and formamide (150 mL, ~15 eq).

  • Cyclization: Heat the vigorously stirred mixture to 150–160 °C. Maintain this temperature for 4 hours. The mixture will transition into a dark, homogeneous solution.

  • Precipitation: Cool the reaction mixture to 80 °C. Slowly pour the warm solution into 600 mL of vigorously stirred, ice-cold distilled water.

  • Isolation: Stir for 30 minutes to ensure complete precipitation. Collect the light brown solid via vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 100 mL) to remove all residual formamide.

  • Drying: Dry the solid under high vacuum at 60 °C to a constant weight. Crucial: The solid must be strictly anhydrous before proceeding to Protocol B.

Protocol B: Two-Stage Chlorination to 8-Bromo-4,6-dichloroquinazoline

Note: This protocol utilizes a self-validating analytical check to prevent false negatives caused by on-column hydrolysis.

  • Slurry Preparation: In a flame-dried reactor under an argon atmosphere, suspend 8-bromo-6-chloroquinazolin-4(3H)-one (20.0 g, 1.0 eq) in anhydrous anisole or chlorobenzene (140 mL, 7 relative volumes).

  • Base Addition: Add DIPEA (1.3 eq) and cool the slurry to 10 °C using an ice bath.

  • Stage 1 (Phosphorylation): Add POCl₃ (1.2 eq) dropwise over 30 minutes. Strictly maintain the internal temperature below 25 °C. Stir the mixture at 20 °C for 1 hour.

  • Stage 2 (Chlorination): Remove the ice bath and heat the reaction mixture to 95 °C. Hold at this temperature for 2.5 hours.

  • Self-Validation Check: 4-chloroquinazolines hydrolyze on standard RP-HPLC columns. To accurately monitor completion, quench a 50 µL aliquot of the reaction into 1 mL of pyrrolidine. This instantly converts the reactive chloride into a stable 4-(pyrrolidin-1-yl)quinazoline derivative, allowing for artifact-free chromatographic analysis[1].

  • Workup: Once conversion is >98%, cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃.

  • Extraction: Dissolve the crude residue in cold DCM (200 mL) and wash rapidly with ice-cold saturated aqueous NaHCO₃ (2 × 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 8-bromo-4,6-dichloroquinazoline. Store immediately under inert gas at -20 °C.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-4,6-dichloroquinazoline Substitution

Welcome to the Technical Support Center for polyhalogenated quinazoline functionalization. 8-Bromo-4,6-dichloroquinazoline is a highly versatile, yet challenging, scaffold in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated quinazoline functionalization. 8-Bromo-4,6-dichloroquinazoline is a highly versatile, yet challenging, scaffold in medicinal chemistry and drug development. Achieving precise regiocontrol requires exploiting the inherent electronic and steric differences between the C4-Cl, C6-Cl, and C8-Br positions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your syntheses are reproducible and scalable.

Section 1: Understanding Regioselectivity (FAQs)

Q1: In what order should I substitute the halogens on 8-bromo-4,6-dichloroquinazoline? A1: The established reactivity hierarchy for this scaffold is C4-Cl > C8-Br > C6-Cl .

  • C4-Cl (SNAr): Density Functional Theory (DFT) calculations reveal that the carbon at the 4-position has the highest LUMO coefficient. This is driven by the electron-withdrawing "alpha-nitrogen effect" of the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions[1].

  • C8-Br (Cross-Coupling): Once C4 is substituted, the C8-Br bond is targeted. The C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, allowing for selective oxidative addition by palladium catalysts without affecting the C6-Cl position[2].

  • C6-Cl (SNAr or Cross-Coupling): The C6 position is the least reactive and requires harsh conditions (elevated temperatures, strong nucleophiles, or specialized ligands) for functionalization[3].

Q2: How do I prevent the hydrolysis of the C4-Cl bond to a quinazolinone during my reactions? A2: The C4-Cl bond is extremely sensitive to moisture, especially under basic conditions. Ensure all solvents (e.g., THF, dioxane, or isopropanol) are strictly anhydrous. Use non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) instead of aqueous inorganic bases during the initial SNAr step[4].

Section 2: Troubleshooting Guide - SNAr at the C4 Position

Issue: Obtaining a mixture of C4 and C6 substituted products.

  • Root Cause: The reaction temperature is too high, or an excess of a highly reactive nucleophile (like a primary aliphatic amine) is overcoming the activation energy barrier for the C6-Cl bond.

  • Solution: Lower the reaction temperature to 0–25 °C. The remarkable difference in reactivity between C4 and other positions allows for exclusive C4 substitution at ambient temperatures[5].

Protocol 1: Regioselective SNAr at C4

Self-Validating Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Ar). Add 8-bromo-4,6-dichloroquinazoline (1.0 equiv) and anhydrous isopropanol (0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv). Causality: The bulky, non-nucleophilic nature of DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.05 equiv) dropwise at 0 °C. Causality: Strict stoichiometric control prevents over-substitution at C6.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material indicates completion.

  • Workup: Pour the mixture into ice-cold water. The C4-substituted product typically precipitates. Filter, wash with cold water to remove DIPEA hydrochloride salts, and dry under vacuum[6].

Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling at C8

Issue: Poor chemoselectivity resulting in undesired coupling at C6-Cl.

  • Root Cause: The use of highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) at high temperatures (>100 °C) can force the oxidative addition of the C6-Cl bond.

  • Solution: Exploit the bond dissociation energy difference (C–Br < C–Cl). Use milder catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (70–80 °C) to selectively couple at the C8-Br position[7].

Protocol 2: Chemoselective Suzuki Coupling at C8

Self-Validating Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the C4-substituted-8-bromo-6-chloroquinazoline (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v). Causality: Degassing is critical to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Heating: Heat the mixture to 70–80 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4. The crude mixture is purified via flash chromatography to isolate the C8-coupled, C6-chloro intermediate.

Data Presentation: Reaction Optimization Parameters

Table 1 summarizes the optimized conditions for sequential functionalization to maximize regiocontrol.

Reaction StepTarget PositionReagents / CatalystSolventOptimal Temp (°C)Expected Yield (%)Chemoselectivity Rationale
1. SNAr C4-ClAmine (1.05 eq), DIPEAIsopropanol0–2585–95High LUMO coefficient at C4 lowers activation energy for nucleophilic attack.
2. Suzuki C8-BrAr-B(OH)2, Pd(dppf)Cl2, Na2CO3Dioxane/H2O70–8070–85C–Br bond is weaker than C–Cl, allowing selective Pd(0) insertion.
3. SNAr / Buchwald C6-ClStrong Nucleophile / Pd-XPhosDMF / Toluene100–12050–70Requires harsh conditions due to the electron-rich nature of the substituted ring.

Visualizations

Reactivity Start 8-bromo-4,6-dichloroquinazoline Starting Material C4 Step 1: SNAr at C4-Cl (Fastest, Lowest Ea) Start->C4 Amine/Base 0-25°C C8 Step 2: Cross-Coupling at C8-Br (Pd-catalyzed) C4->C8 Boronic Acid, Pd(0) 70-80°C C6 Step 3: Substitution at C6-Cl (Harshest conditions) C8->C6 Strong Nucleophile >100°C

Workflow for sequential regioselective substitution of 8-bromo-4,6-dichloroquinazoline.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - nih.gov -[Link]

  • Product Class 13: Quinazolines - thieme-connect.de -[Link]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - mdpi.com -[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - nih.gov -[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Regioselectivity in 8-Bromo-4,6-dichloroquinazoline

Welcome to the Advanced Technical Support Center for quinazoline scaffold functionalization. As researchers and drug development professionals, you are likely leveraging 8-bromo-4,6-dichloroquinazoline as a versatile bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for quinazoline scaffold functionalization. As researchers and drug development professionals, you are likely leveraging 8-bromo-4,6-dichloroquinazoline as a versatile building block for complex active pharmaceutical ingredients (APIs).

This tri-halogenated scaffold presents a classic regioselectivity challenge: differentiating between the C4-chlorine, C6-chlorine, and C8-bromine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure precise, predictable functionalization.

Frequently Asked Questions (FAQs)

Q: Why does the C4-Cl react first during nucleophilic aromatic substitution (SNAr), despite the presence of a C6-Cl and C8-Br? A: The regioselectivity is driven by the intrinsic electronic properties of the quinazoline nucleus. The C4 position is highly electrophilic because it is situated alpha to two electron-withdrawing nitrogen atoms in the pyrimidine ring. Recent Density Functional Theory (DFT) calculations confirm that the carbon atom at the C4 position possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. This results in a significantly lower activation energy for nucleophilic attack at C4 compared to C6 or C8, making it overwhelmingly favored under mild conditions[1][2].

Q: In palladium-catalyzed cross-coupling, how do I ensure substitution at the C8-Br without activating the C6-Cl? A: This differentiation relies on the kinetics of the oxidative addition step in the catalytic cycle. The C–Br bond has a lower bond dissociation energy than the C–Cl bond. By utilizing a palladium catalyst at moderate temperatures (60–80 °C), the Pd(0) species will selectively insert into the weaker C8–Br bond[3]. The C6–Cl bond remains inert unless subjected to harsher conditions (e.g., >100 °C) or highly specialized, electron-rich bulky ligands designed for chloride activation.

Q: What is the optimal sequence for fully functionalizing all three positions? A: To avoid complex mixtures and halogen scrambling, always follow the reactivity hierarchy:

  • SNAr at C4 (Mildest conditions, exploits extreme electrophilicity).

  • Cross-Coupling at C8 (Moderate conditions, exploits C–Br vs. C–Cl bond strength).

  • Cross-Coupling/SNAr at C6 (Harshest conditions, activates the remaining, least reactive C–Cl bond).

Troubleshooting Guide

Issue 1: Over-substitution (C4 and C6) during the initial SNAr step.
  • Root Cause: The reaction temperature is too high, or an excess of a highly reactive nucleophile (e.g., a primary aliphatic amine) is overcoming the activation energy barrier for the C6 position.

  • Causality: While C4 is kinetically favored, C6 can undergo SNAr if excess thermal energy is present, leading to thermodynamic mixtures.

  • Solution: Drop the reaction temperature to 0 °C. Strictly limit the nucleophile to 1.05 equivalents. Use a non-nucleophilic base like DIPEA to scavenge HCl rather than using excess nucleophile as the base.

Issue 2: Halogen scrambling or poor selectivity during C8 Suzuki-Miyaura coupling.
  • Root Cause: The use of overly electron-rich ligands (e.g., tri-tert-butylphosphine) or excessive heating (>90 °C) causes premature oxidative addition into the C6-Cl bond.

  • Causality: Palladium catalysts with highly electron-donating ligands lower the activation barrier for C–Cl insertion, erasing the kinetic differentiation between the bromide and chloride.

  • Solution: Switch to a standard bidentate ligand like dppf (in Pd(dppf)Cl2) or triphenylphosphine. Cap the reaction temperature at 75 °C and use a mild base like K2CO3 or Na2CO3 instead of strong bases like KOtBu.

Troubleshooting Issue Issue: Poor Regioselectivity Check1 Is it during SNAr (C4) or Cross-Coupling (C8)? Issue->Check1 Path1 SNAr (C4) Check1->Path1 Path2 Cross-Coupling (C8) Check1->Path2 Sol1 Lower Temp to 0°C Strictly 1.05 eq Nucleophile Path1->Sol1 Sol2 Switch to Pd(dppf)Cl2 Cap temperature at 75°C Path2->Sol2

Caption: Troubleshooting logic tree for resolving regioselectivity issues in quinazoline functionalization.

Quantitative Data & Reactivity Profiles

To design your synthetic routes effectively, refer to the following reactivity matrix. This data summarizes the optimal operational windows for each site.

PositionHalogenReaction TypeRelative ReactivityOptimal ConditionsThermodynamic Control
C4 ChlorineSNArHighest 0–25 °C, Amine/Alcohol, DIPEAKinetically favored[1]
C8 BromineCross-CouplingHigh 60–80 °C, Pd(dppf)Cl₂, Weak BaseControlled via Oxidative Addition[3]
C6 ChlorineCross-CouplingLow >100 °C, Pd₂(dba)₃, Strong BaseRequires electron-rich bulky ligands

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By adhering to the stoichiometric and thermal boundaries, the reaction inherently prevents off-target functionalization.

Protocol A: Regioselective C4-Amination (SNAr)
  • Preparation: Dissolve 8-bromo-4,6-dichloroquinazoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice bath. Mechanistic Note: Low temperature minimizes the kinetic energy available, strictly confining nucleophilic attack to the highly electrophilic C4 position.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.05 eq) over 15 minutes. Self-Validation: The strict 1.05 equivalent limit acts as a stoichiometric safeguard against C6 over-substitution.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC. If the starting material is consumed and a single new spot appears, the reaction is complete. If a second, more polar spot begins to form, quench immediately.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective C8-Suzuki-Miyaura Coupling
  • Preparation: Charge a Schlenk flask with the C4-substituted-8-bromo-6-chloroquinazoline intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Mechanistic Note: The dppf ligand provides sufficient electron density to facilitate oxidative addition into the C–Br bond while remaining inactive toward the C–Cl bond at moderate temperatures.

  • Degassing: Evacuate and backfill the flask with N₂ three times. Add degassed 1,4-dioxane/water (4:1 v/v).

  • Thermal Control: Heat the mixture to 75 °C for 4-6 hours. Self-Validation: Maintaining the temperature strictly below 85 °C ensures the C6–Cl bond remains entirely intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for column chromatography.

G Start 8-bromo-4,6-dichloroquinazoline Step1 Step 1: SNAr at C4 (Amine, DIPEA, 0-25°C) Start->Step1 Int1 4-amino-8-bromo-6-chloroquinazoline Step1->Int1 Step2 Step 2: Pd-Coupling at C8 (Pd(dppf)Cl2, Boronic Acid, 75°C) Int1->Step2 Int2 4-amino-8-aryl-6-chloroquinazoline Step2->Int2 Step3 Step 3: Pd-Coupling at C6 (Pd2(dba)3, Ligand, 100°C+) Int2->Step3 Product 4,6,8-trisubstituted quinazoline Step3->Product

Caption: Workflow for sequential regioselective functionalization of the quinazoline scaffold.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules, 2024, 29(24), 6021. URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules, 2014, 19(11), 17435-17462. URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 8-Bromo-4,6-dichloroquinazoline

Welcome to the Analytical Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Hub. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for highly reactive, halogenated quinazoline derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical causality behind the chromatographic behavior of 8-bromo-4,6-dichloroquinazoline , ensuring that your analytical methods are not just effective, but mechanistically sound and self-validating.

Diagnostic Overview & Mechanistic Challenges

Developing a purity method for 8-bromo-4,6-dichloroquinazoline requires navigating two primary physicochemical hurdles:

  • Extreme Electrophilicity (The Hydrolysis Problem): The quinazoline ring is inherently electron-deficient. The presence of halogens at the 6-position (chloro) and 8-position (bromo) exerts a strong inductive electron-withdrawing effect (-I effect). This severely depletes electron density at the C4 position, making the 4-chloro group an excellent leaving group that is exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water or protic solvents . If exposed to aqueous environments during sample preparation, the molecule rapidly hydrolyzes to form 8-bromo-6-chloroquinazolin-4-ol, creating artifactual impurities.

  • Basic Nitrogen Interactions (The Peak Tailing Problem): The N1 and N3 nitrogens on the quinazoline core possess lone pairs that act as strong hydrogen bond acceptors. On standard silica-based reversed-phase columns, these basic sites interact with unshielded, acidic silanol groups ( −Si-O− ). This secondary cation-exchange interaction leads to severe peak tailing and loss of resolution .

Logical Troubleshooting Workflow

Troubleshooting_Logic Issue Anomaly Detected: Low Purity / Extra Peaks Check1 Is Peak Tailing Factor (Tf) > 1.5? Issue->Check1 Check2 Does Impurity Peak Grow Over Time? Issue->Check2 Fix1 Silanol Interaction: Lower pH to 2.0 (TFA) Use Endcapped C18 Check1->Fix1 Yes Resolution System Validated: Symmetrical Peak (Tf < 1.2) Stable Profile Check1->Resolution No Fix2 4-Cl Hydrolysis: Switch to Anhydrous ACN Diluent Check2->Fix2 Yes Check2->Resolution No Fix1->Resolution Fix2->Resolution

Logical troubleshooting workflow for 8-bromo-4,6-dichloroquinazoline HPLC anomalies.

Self-Validating Experimental Protocol

To guarantee scientific integrity, an analytical method must prove its own validity. The following step-by-step methodology incorporates a forced-degradation system suitability test to ensure the method is genuinely stability-indicating .

Step 1: Anhydrous Sample Preparation

Causality: Water and methanol will induce solvolysis of the 4-chloro group.

  • Use 100% anhydrous, HPLC-grade Acetonitrile (ACN) as the sample diluent. Do not use aqueous buffers or alcohols.

  • Accurately weigh 10.0 mg of 8-bromo-4,6-dichloroquinazoline into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with anhydrous ACN (Final concentration: 1.0 mg/mL). Sonicate for 2 minutes at room temperature.

Step 2: Mobile Phase Formulation

Causality: A low pH is required to protonate residual silanols on the stationary phase, neutralizing their charge and preventing secondary interactions with the quinazoline nitrogens.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Degas both phases via vacuum filtration or an inline degasser.

Step 3: Chromatographic Execution
  • Column: Phenomenex Gemini NX-C18 (or equivalent fully endcapped, base-deactivated column), 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Improves mass transfer and sharpens peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal for halogenated aromatic systems) .

  • Injection Volume: 5 µL.

Table 1: Optimized Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Elution Phase
0.0 1.0 80 20 Equilibration
12.0 1.0 10 90 Gradient Separation
14.0 1.0 10 90 Column Wash
14.1 1.0 80 20 Re-equilibration

| 18.0 | 1.0 | 80 | 20 | End of Run |

Step 4: System Self-Validation (Forced Degradation Suitability)

To prove the method can accurately separate the parent compound from its primary artifact, you must create a validation standard:

  • Transfer 1 mL of the 1.0 mg/mL standard into an HPLC vial.

  • Spike with 20 µL of Milli-Q water (2% aqueous stress).

  • Incubate at room temperature for 2 hours.

  • Validation Criteria: Inject the stressed sample. The method is only valid if the hydrolysis product (8-bromo-6-chloroquinazolin-4-ol, eluting earlier due to increased polarity) is baseline resolved from the intact 8-bromo-4,6-dichloroquinazoline peak with a Resolution factor ( Rs​ ) ≥2.0 .

Expert FAQs

Q1: Why do I see a secondary peak growing larger with every subsequent injection from the autosampler? A1: You are observing real-time, on-column or in-vial hydrolysis. The 4-chloro group of your quinazoline is highly reactive. If your sample diluent contains trace water, or if atmospheric moisture condenses in a chilled autosampler, the compound will convert to 8-bromo-6-chloroquinazolin-4-ol. Solution: Ensure strict use of anhydrous Acetonitrile or DMSO as the diluent, use septa-sealed vials, and limit the time the sample sits in the autosampler queue.

Q2: My peak asymmetry factor ( As​ ) is 1.8. How do I eliminate this peak tailing? A2: Tailing in basic quinazolines is almost entirely driven by secondary interactions with ionized silanol groups on the silica support. Solution: First, ensure your mobile phase contains an acidic modifier like 0.1% TFA to suppress silanol ionization (keeping them protonated and neutral). Second, switch to a column specifically designed for basic compounds, such as a fully endcapped C18 or a column with hybrid organic-inorganic silica particles .

Q3: Can I use Methanol instead of Acetonitrile for the mobile phase organic modifier? A3: It is highly discouraged for the analysis of 4-chloroquinazolines. Methanol is a nucleophilic protic solvent. Under the high pressures and slightly elevated temperatures of an HPLC run, methanol can react with the 4-chloro position to form a 4-methoxyquinazoline artifact on-column. Acetonitrile is aprotic and chemically inert toward SN​Ar reactions, making it the mandatory choice for this molecule.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct specific chromatographic failures during your method development.

Table 2: Symptom-Cause-Solution Matrix

Chromatographic SymptomQuantitative TriggerMechanistic Root CauseCorrective Action
Peak Tailing Asymmetry Factor ( As​ ) > 1.5Unshielded silanol interactions acting as cation exchangers.Ensure mobile phase pH < 2.5 (use 0.1% TFA). Switch to a base-deactivated column.
Peak Splitting / Fronting Resolution ( Rs​ ) < 1.5 between main peak and leading edgeSample solvent is stronger than the initial mobile phase conditions (solvent effect).Dilute sample in initial mobile phase conditions, or reduce injection volume to ≤2 µL.
Time-Dependent Impurity Area % of RRT ~0.75 increases by > 0.5% per hourHydrolysis of the 4-chloro group to a 4-hydroxyl group in the sample vial.Switch to 100% anhydrous ACN diluent. Prepare fresh samples daily.
Baseline Drift Baseline slope > 5 mAU/min during gradientUnequal UV absorbance between Mobile Phase A and B at 254 nm.Ensure high-purity HPLC-grade TFA is used equally in both aqueous and organic phases.

References

  • Title: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate Scientific Discussions URL: [Link]

  • Title: Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent Source: Semantic Scholar URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to 8-Bromo-4,6-dichloroquinazoline Derivatives in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous approved and investi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] Its versatility allows for fine-tuning of inhibitory potency and selectivity through various substitutions. This guide provides a comprehensive analysis of 8-bromo-4,6-dichloroquinazoline derivatives, benchmarking their potential performance in kinase assays against established inhibitors. By delving into the structural rationale, experimental methodologies, and comparative data, we aim to equip researchers with the insights needed to effectively evaluate and advance this promising class of compounds.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for the development of ATP-competitive kinase inhibitors.[1][2] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[1] Modifications at various positions of the quinazoline ring, particularly at the 4, 6, and 7-positions, have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.[3]

The introduction of halogen atoms, such as bromine and chlorine, at specific positions can significantly influence the inhibitor's activity. These electronegative and lipophilic substitutions can modulate the electronic properties of the quinazoline ring and create additional interactions within the ATP-binding site.[4] For instance, bromo-substitutions have been shown to contribute to high potency in various kinase inhibitors.

Strategic Importance of the 8-Bromo-4,6-dichloro Substitution Pattern

The specific substitution pattern of 8-bromo-4,6-dichloro on the quinazoline scaffold is of significant interest for several reasons:

  • C4-Position: The chloro group at the 4-position serves as a versatile synthetic handle, allowing for the introduction of various amine-containing moieties, a common feature in many potent kinase inhibitors (e.g., 4-anilinoquinazolines).

  • C6-Position: A chloro group at the 6-position is a common feature in established EGFR inhibitors like gefitinib, where it contributes to favorable interactions within the ATP-binding pocket.

  • C8-Position: The bromo-substitution at the 8-position is less common but holds the potential to exploit specific sub-pockets within the kinase active site, potentially leading to enhanced selectivity or potency. The presence of a halogen at this position can influence the orientation of the molecule within the binding site.

Given these structural features, 8-bromo-4,6-dichloroquinazoline derivatives are rationally designed to target key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.

Benchmarking Against Established Kinase Inhibitors

To contextualize the potential efficacy of 8-bromo-4,6-dichloroquinazoline derivatives, it is essential to compare their inhibitory activity against well-characterized, clinically relevant kinase inhibitors. The following table summarizes the reported IC50 values for several standard benchmark inhibitors against key kinases.

InhibitorTarget Kinase(s)Reported IC50 (nM)
Gefitinib EGFR26 - 57
Erlotinib EGFR2
Lapatinib EGFR, HER210.8 (EGFR), 9.3 (HER2)
Sorafenib VEGFR2, PDGFRβ, Raf-190 (VEGFR2), 57 (PDGFRβ), 6 (Raf-1)
Sunitinib VEGFR2, PDGFRβ, c-Kit80 (VEGFR2), 2 (PDGFRβ)

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Workflow for Kinase Inhibition Assays

The evaluation of novel kinase inhibitors requires robust and reproducible biochemical assays. The following diagram and protocol outline a standard workflow for determining the in vitro inhibitory activity of compounds like 8-bromo-4,6-dichloroquinazoline derivatives against a target kinase, such as EGFR or VEGFR2.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Test Compound Serial Dilution Incubation Incubation of Kinase with Inhibitor Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Reaction_Start Initiation of Kinase Reaction (Addition of ATP/Substrate) Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Stopping the Reaction Reaction_Incubation->Reaction_Stop Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction_Stop->Signal_Detection Data_Analysis Data Analysis (IC50 Curve Fitting) Signal_Detection->Data_Analysis

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay (Luminescent ATP Detection)

This protocol provides a detailed, step-by-step methodology for a common type of kinase assay that measures the amount of ATP remaining after the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The optimal buffer composition may vary depending on the specific kinase.

  • Test Compound Dilution: Prepare a serial dilution of the 8-bromo-4,6-dichloroquinazoline derivative in 100% DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions. Subsequently, dilute these DMSO stocks into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should typically be kept below 1% to avoid solvent effects.

  • Kinase Solution: Dilute the recombinant kinase enzyme (e.g., EGFR, VEGFR2) to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.

  • Substrate/ATP Mix: Prepare a solution containing the peptide or protein substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

2. Assay Procedure:

  • Plate Setup: Use a low-volume, 384-well white plate suitable for luminescence readings.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the appropriate wells. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the diluted kinase solution (e.g., 2 µL) to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the Substrate/ATP mix (e.g., 2 µL) to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

3. Signal Detection and Data Analysis:

  • ATP Detection: After the reaction incubation, add a commercially available ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) according to the manufacturer's instructions. This reagent typically stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Reading: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the negative control (vehicle) as 100% kinase activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Interpreting the Data: Structure-Activity Relationships and Future Directions

While specific experimental data for 8-bromo-4,6-dichloroquinazoline derivatives is still emerging, we can extrapolate potential structure-activity relationships (SAR) based on existing knowledge of quinazoline-based kinase inhibitors.

G cluster_pathway EGFR/VEGFR Signaling Pathway Ligand Growth Factor (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K) Dimerization->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Signaling_Proteins->Kinase_Cascade Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Kinase_Cascade->Cellular_Response Inhibitor 8-Bromo-4,6-dichloroquinazoline Derivative Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway by a quinazoline derivative.

The bromine at the 8-position and chlorine at the 6-position are expected to enhance the lipophilicity of the molecule, which could lead to increased cell permeability and potency. However, it may also impact solubility and off-target effects. The chloro group at the 4-position is a key reactive site for introducing a variety of side chains, and the nature of this side chain will be a critical determinant of the final inhibitory profile.

Future research should focus on synthesizing a library of 8-bromo-4,6-dichloroquinazoline derivatives with diverse substitutions at the 4-position and evaluating their inhibitory activity against a panel of kinases, including EGFR, VEGFR, and other relevant targets. This will enable the development of a comprehensive SAR and guide the optimization of this promising scaffold for the development of novel kinase inhibitors.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • 2-(3-Bromophenyl)
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Med Chem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Structures of quinazoline derivatives 7 and 8.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Current Drug Targets.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Future Journal of Pharmaceutical Sciences.
  • Toward the Comprehensive Systematic Enumeration and Synthesis of Novel Kinase Inhibitors Based on a 4-Anilinoquinazoline Binding Mode. Journal of Medicinal Chemistry.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors.
  • Application Notes and Protocols for 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154). BenchChem.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
  • Substituted quinazoline derivatives and their use as inhibitors.
  • Design, synthesis, and biological evaluation of novel CDK4/6 and BRD4 dual inhibitors for treatment of KRAS-mutant NSCLC. European Journal of Medicinal Chemistry.
  • SAR of quinazoline candidates as Src kinase inhibitor.

Sources

Comparative

A Comparative Validation Guide to Structural Analogs of 8-Bromo-4,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of structural analogs of 8-bromo-4,6-dichloroquinazoline, a core scaffold of interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of structural analogs of 8-bromo-4,6-dichloroquinazoline, a core scaffold of interest in medicinal chemistry. The successful synthesis and characterization of novel analogs are paramount for advancing drug discovery programs. This document outlines key analytical techniques, provides comparative data for interpretation, and details experimental protocols to ensure scientific rigor and reproducibility.

The quinazoline core is a well-established pharmacophore found in numerous FDA-approved drugs, demonstrating its therapeutic significance in targeting various cancer pathways.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against key targets like EGFR and VEGFR.[1] The strategic modification of the quinazoline ring, including the introduction of halogens and other substituents, can significantly influence kinase affinity and cytotoxic efficacy.[1] Therefore, robust analytical validation is crucial to unequivocally confirm the structure and purity of newly synthesized analogs.

I. Synthesis of Structural Analogs

The synthesis of structural analogs of 8-bromo-4,6-dichloroquinazoline typically involves multi-step reaction sequences. A common strategy is the modification of a pre-formed quinazoline core. For instance, nucleophilic substitution reactions can be employed to replace the chlorine atoms at the 4- and 6-positions with various amines, thiols, or alkoxides.[3][4] Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer versatile methods for introducing aryl, alkyl, or alkynyl groups at the chlorinated or brominated positions.[5]

A generalized synthetic workflow for generating analogs is depicted below:

G cluster_synthesis Analog Synthesis Start 8-bromo-4,6- dichloroquinazoline Reaction Functionalization Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Reagents, Catalyst Analog Structural Analog Reaction->Analog Crude Product Purification Purification (e.g., Column Chromatography) Analog->Purification

Caption: A generalized workflow for the synthesis of structural analogs.

II. Spectroscopic and Chromatographic Validation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of synthesized analogs.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds.[6][7] Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework.

  • ¹H NMR: Provides information on the chemical environment of protons, their connectivity, and stereochemistry. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[7] Coupling constants (J) in Hertz (Hz) reveal neighboring proton relationships.

  • ¹³C NMR: Determines the chemical environment of each carbon atom in the molecule.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6][7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6][8]

  • Data Analysis: Analyze chemical shifts, integration, and coupling patterns to confirm the expected structure. Compare the spectra of the analog to the starting material to identify changes corresponding to the chemical modification.

B. Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a compound.[6][7] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of a novel compound.[9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[6]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[7]

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the calculated value for the expected molecular formula.[6][10]

C. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[6][7] This technique is useful for confirming the success of a reaction, for example, by observing the appearance or disappearance of a carbonyl (C=O) or amine (N-H) stretch.

D. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a synthesized compound. By using a suitable column and mobile phase, impurities can be separated from the main product and quantified.

Comparative Data Summary

The following table provides a general guide to the expected spectroscopic data for 8-bromo-4,6-dichloroquinazoline and a hypothetical amino-substituted analog.

Technique 8-bromo-4,6-dichloroquinazoline Hypothetical 4-Amino Analog Information Provided
¹H NMR (ppm) Aromatic protons in the range of 7.5-8.5 ppm.Shift in aromatic protons adjacent to the substitution site. Appearance of new signals for the amino group protons.Proton environment and connectivity.
¹³C NMR (ppm) Aromatic carbons in the range of 120-155 ppm.Shift in the carbon signal at the point of substitution (C4). New signals for the substituent.Carbon framework.
HRMS (m/z) [M+H]⁺ at ~277.93[M+H]⁺ corresponding to the new molecular weight.Molecular weight and elemental composition.
FT-IR (cm⁻¹) C=N stretch (~1610-1630), C-Cl stretch (~700-800), C-Br stretch (~500-600).Appearance of N-H stretching bands (~3300-3500).Presence of functional groups.
III. Preliminary Biological Activity Assessment

Once the structure and purity of the analogs are confirmed, a preliminary assessment of their biological activity can be undertaken. Given that quinazoline derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, initial screening assays are valuable.[1][10][11]

For anticancer activity, in vitro cytotoxicity assays against a panel of cancer cell lines are a common starting point.[12][13][14] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the potency of the compound.[12]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cancer cells (e.g., Jurkat, NB4) in 96-well plates and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 value for each compound.

Workflow for Analog Validation and Biological Screening

G cluster_validation Analytical Validation cluster_bio Biological Evaluation NMR NMR Spectroscopy (¹H, ¹³C) Cytotoxicity Cytotoxicity Assay (e.g., MTT) NMR->Cytotoxicity MS Mass Spectrometry (HRMS) MS->Cytotoxicity IR IR Spectroscopy IR->Cytotoxicity HPLC HPLC HPLC->Cytotoxicity Antimicrobial Antimicrobial Assay Cytotoxicity->Antimicrobial Further Screening Synthesized_Analog Purified Structural Analog Synthesized_Analog->NMR Structure Confirmation Synthesized_Analog->MS MW & Formula Confirmation Synthesized_Analog->IR Functional Group ID Synthesized_Analog->HPLC Purity Assessment

Caption: A comprehensive workflow for the validation and initial biological screening of synthesized analogs.

IV. Conclusion

The validation of structural analogs of 8-bromo-4,6-dichloroquinazoline is a critical process in the development of new therapeutic agents. A multi-faceted analytical approach, combining NMR, MS, and IR spectroscopy with chromatographic techniques, is essential for unambiguous structure and purity determination. Preliminary biological screening provides valuable insights into the potential therapeutic applications of these novel compounds. This guide provides a foundational framework for researchers to design and execute robust validation studies, ensuring the integrity and reproducibility of their findings.

References

  • A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. Benchchem.
  • Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines. Benchchem.
  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR.
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. SpringerLink.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
  • Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][6][7][10]tetrazine-3-one Derivatives with c-Myc G4-DNA. MDPI. Available at:

  • Design, Synthesis, And Evaluation Of Novel Quinazoline Derivatives As Anti-Inflammatory Agents. STM Journals.
  • 100948-94-5 | 8-Bromo-4,6-dichloroquinazoline. ChemScene.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI.
  • 8-bromo-4,6-dichloroquinazoline — Chemical Substance Information. NextSDS.
  • 8-Bromo-4-chloroquinazoline. PubChem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH. ResearchGate.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. National Library of Medicine.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • 8-bromo-4-chloro-6-fluoroquinazoline (C8H3BrClFN2). PubChemLite.
  • 8-bromo-2,4-dichloroquinazoline. Chemspace.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
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  • A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines. Benchchem.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-bromo-4,6-dichloroquinazoline

As a Senior Application Scientist, I frequently encounter challenges in the handling and functionalization of highly reactive halogenated heterocycles. 8-Bromo-4,6-dichloroquinazoline is a privileged building block in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the handling and functionalization of highly reactive halogenated heterocycles. 8-Bromo-4,6-dichloroquinazoline is a privileged building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its value lies in its orthogonal reactivity: the C4 chloride is primed for rapid Nucleophilic Aromatic Substitution (SNAr), while the C8 bromide allows for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

However, the very electrophilicity that makes the C4 position synthetically valuable also renders the compound highly unstable in the presence of moisture[1]. Understanding the causality behind its reactivity is essential for designing safe and effective operational protocols.

Chemical Profile & Hazard Causality

The C4 position of the quinazoline ring is flanked by two electronegative nitrogen atoms, creating a severe electron deficiency. When exposed to atmospheric moisture or trace water in solvents, the C4 chloride undergoes rapid hydrolysis[1]. This side reaction yields the thermodynamically stable quinazolin-4(3H)-one (4-hydroxyquinazoline) byproduct and releases stoichiometric amounts of hydrogen chloride (HCl) gas[2].

This hydrolysis is the root cause of the compound's primary safety hazards. The generation of HCl upon contact with mucous membranes, sweat, or respiratory moisture leads to acute irritation and toxicity. Therefore, all safety and handling protocols must be designed as a self-validating system to exclude moisture entirely.

Quantitative Hazard Data
Property / Hazard ClassificationData / GHS CodeCausality / Operational Implication
CAS Number 100948-94-5Unique identifier for safety tracking and inventory[3].
Molecular Formula C8H3BrCl2N2Halogen-rich structure drives extreme electrophilicity[3].
Acute Tox. 4 H302, H312, H332Potent alkylating potential across oral, dermal, and inhalation routes[3].
Skin/Eye Irrit. 2/2A H315, H319Hydrolysis generates localized, corrosive HCl gas upon tissue contact[3].
STOT SE 3 H336Respiratory irritation and central nervous system effects from volatile halogenated byproducts[3].

Reactivity & Degradation Pathways

Reactivity A 8-bromo-4,6-dichloroquinazoline (Highly Electrophilic C4) B SNAr at C4 (Primary Reactivity) A->B Anhydrous Nucleophile (e.g., Amines, Thiols) C Pd-Catalyzed Coupling at C8 (Secondary Reactivity) A->C Pd Catalyst, Base (Post-C4 Functionalization) D Moisture Exposure (Hydrolysis) A->D H2O (Atmospheric/Solvent) E 4-hydroxyquinazoline Byproduct + HCl Gas (Yield Loss & Hazard) D->E Rapid Degradation

Fig 1. Orthogonal reactivity and moisture-driven hydrolysis pathway of the quinazoline scaffold.

Personal Protective Equipment (PPE) Matrix

To safely handle 8-bromo-4,6-dichloroquinazoline, PPE must be selected based on the mechanistic hazards of the compound:

  • Respiratory Protection: Handling must occur in a certified fume hood. If weighing outside a glovebox, an N95 or P100 particulate respirator is mandatory. Causality: Inhalation of the fine powder leads to an immediate reaction with lung moisture, generating corrosive HCl in situ.

  • Hand Protection: Double-layered nitrile gloves. Causality: The compound is a potent electrophilic alkylating agent. Double gloving provides a sacrificial barrier; if the outer glove is compromised by a carrier solvent (e.g., DMF or THF), the inner glove prevents dermal absorption.

  • Eye Protection: Chemical splash goggles (not standard safety glasses). Causality: Protection is required against both the solid powder and the localized HCl gas generated upon contact with the moisture of the eyes (H319)[3].

Operational Plan: Anhydrous SNAr Methodology

Objective: To selectively substitute the C4 chloride while preserving the C8 bromide for downstream cross-coupling, avoiding hydrolytic degradation.

Step 1: Equipment Preparation (Moisture Exclusion)

  • Action: Flame-dry all Schlenk flasks, stir bars, and septa under high vacuum (≤0.1 Torr), then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Atmospheric moisture adsorbed on microscopic glass surfaces is sufficient to initiate the hydrolysis of the C4 chloride into the unreactive 4-hydroxyquinazoline[1].

Step 2: Weighing & Transfer

  • Action: Transfer the 8-bromo-4,6-dichloroquinazoline inside an inert-atmosphere glovebox (O2 and H2O < 1 ppm).

  • Causality: The solid powder is highly hygroscopic. Prolonged exposure to ambient humidity during weighing will degrade the structural integrity of the batch.

Step 3: Solvent Selection & Dissolution

  • Action: Dissolve the starting material in rigorously anhydrous, amine-free polar aprotic solvents (e.g., anhydrous THF or DMF).

  • Causality: Protic solvents (like ethanol or methanol) act as competing nucleophiles and will undergo solvolysis with the C4 position, destroying the starting material[2].

Step 4: Nucleophile Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add the desired nucleophile (e.g., a primary amine) dropwise over 15 minutes.

  • Causality: The SNAr reaction at the highly electrophilic C4 position is strongly exothermic. Strict temperature control prevents runaway reactions and suppresses unwanted secondary nucleophilic attacks at the C6 or C8 positions.

Step 5: Reaction Monitoring (Self-Validating System)

  • Action: Monitor the reaction via TLC or LC-MS. Crucial Insight: When preparing the LC-MS aliquot, quench the sample in dry acetonitrile rather than aqueous methanol.

  • Causality: 4-chloroquinazolines are notoriously unstable toward water and bases during workup or analysis[2]. Artifactual hydrolysis in the mass spectrometer capillary can lead to false negatives—making it appear as though the starting material degraded during the reaction, when it actually degraded during the analysis itself.

Safe Handling and Decontamination Workflow

HandlingFlow S1 Storage (2-8°C, Argon) S2 Weighing (Glovebox/N2) S1->S2 S3 Reaction (Schlenk Line) S2->S3 S4 Quenching (Controlled Base) S3->S4 S5 Disposal (Halogenated Waste) S4->S5

Fig 2. End-to-end operational workflow ensuring anhydrous conditions and safe waste disposal.

Disposal & Decontamination Plan

  • Reaction Quenching: Quench residual reaction mixtures by slow, dropwise addition to a vigorously stirred mixture of ice and saturated sodium bicarbonate. Causality: The base neutralizes the generated HCl, while the low temperature controls the exothermic hydrolysis of any unreacted starting material[2].

  • Spill Decontamination: For dry spills, sweep up gently using a static-free brush to avoid dust generation. Wipe the affected area with a 5% sodium bicarbonate solution to neutralize halogenated residues, followed by a thorough water wash.

  • Waste Segregation: Collect all quenched organic layers in designated "Halogenated Organic Waste" containers. Never mix with acidic waste streams , as this can trigger the release of toxic halogen gases.

References

  • 8-bromo-4,6-dichloroquinazoline — Chemical Substance Information . NextSDS.3

  • Technical Support Center: Synthesis of 4-(Methylthio)quinazoline . BenchChem. 1

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. 2

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